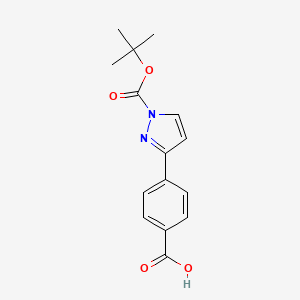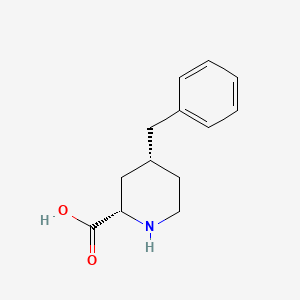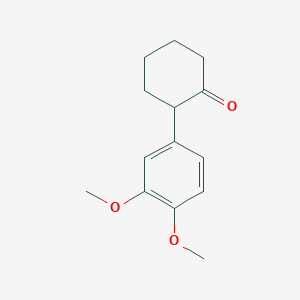![molecular formula C9H18ClNO2 B13487888 1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a compound belonging to the class of bicyclic azabicyclohexanes. These compounds are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclo[2.1.1]hexane framework provides a rigid and compact structure, which can be advantageous in drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction, which can be driven by visible light. For example, the intramolecular crossed [2 + 2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes can be used to obtain the desired bicyclo[2.1.1]hexane structure . The reaction conditions often involve the use of a photocatalyst, such as Ir(dFCF3ppy)2(dtbbpy)PF6, and a solvent like acetone, under irradiation with 414 nm light from a high-power LED .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the photochemical synthesis methods used in laboratory settings. This would require optimization of reaction conditions to ensure high yields and purity, as well as the development of efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The specific conditions will depend on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions will vary based on the specific reaction and conditions used. For example, oxidation might yield hydroxylated or carbonyl-containing derivatives, while substitution reactions could introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride has several scientific research applications:
Biology: The rigid structure of the compound can be used to study the effects of molecular rigidity on biological activity.
Industry: It can be used in the development of new materials with specific properties, such as increased stability or rigidity.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is not well-documented. its effects are likely related to its rigid bicyclic structure, which can influence its interactions with molecular targets. The compound may act by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hexanes: These compounds have a similar bicyclic structure but with a different arrangement of carbon atoms.
Bicyclo[1.1.1]pentanes: These compounds are also rigid bicyclic structures and are used as bioisosteres of benzenoids in medicinal chemistry.
Uniqueness
1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to its specific bicyclic structure and the presence of the azabicyclohexane framework. This structure provides a combination of rigidity and functional group diversity that can be advantageous in various applications, particularly in drug design and the development of new materials.
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
1,4-bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-11-6-8-3-9(4-8,7-12-2)10-5-8;/h10H,3-7H2,1-2H3;1H |
Clave InChI |
GBAPSMTWLNYQRY-UHFFFAOYSA-N |
SMILES canónico |
COCC12CC(C1)(NC2)COC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)
![2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)



![tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13487843.png)
![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)



![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)

![3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)
